4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide
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Overview
Description
4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide is a complex organic compound featuring multiple functional groups, including sulfonamide, benzoyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the piperazine core: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the benzoyl group: This step involves the acylation of the piperazine core with benzoyl chloride in the presence of a base such as triethylamine.
Attachment of the sulfonamide groups: The final step includes the reaction of the intermediate with bis(prop-2-enyl)sulfonamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and benzoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or benzoyl derivatives.
Scientific Research Applications
4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-[bis(prop-2-enyl)sulfamoyl]anilino]-sulfanylidenemethyl]-3-phenyl-2-propenamide
- Other piperazine derivatives : Compounds with similar piperazine cores but different substituents.
Uniqueness
4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6S2/c1-5-17-33(18-6-2)41(37,38)27-13-9-25(10-14-27)29(35)31-21-23-32(24-22-31)30(36)26-11-15-28(16-12-26)42(39,40)34(19-7-3)20-8-4/h5-16H,1-4,17-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCPSYOHMGUXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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